![molecular formula C5Cl3N3S B3224393 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine CAS No. 122970-50-7](/img/structure/B3224393.png)
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine
Overview
Description
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine is a chemical compound with the molecular formula C5Cl3N3S and a molecular weight of 240.5 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of thiazolo[4,5-d]pyrimidines involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF . This reaction quantitatively produces 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of EtN3 in acetonitrile to give alkylthio derivatives .Molecular Structure Analysis
The molecular structure of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure also includes three chlorine atoms and a sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine include a molecular weight of 240.5 . Other specific properties such as melting point, boiling point, and density are not mentioned in the search results.Scientific Research Applications
Pharmaceutical Applications
Thiazolo[4,5-d]pyrimidines, including 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine, have been explored extensively in drug discovery due to their structural resemblance to purines like adenine and guanine. This resemblance makes them useful in designing novel therapeutics with a broad range of pharmacological activities. Thiazolo[4,5-d]pyrimidines have been developed as immune-modulators, Corticotropin Releasing Factor (CRF) receptor antagonists, antiviral, anticancer, antibacterial, and antifungal agents, among others (Kuppast & Fahmy, 2016).
Anticancer Activity
Specific derivatives of thiazolo[4,5-d]pyrimidine, like 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine, have shown potential as anticancer drugs. Their synthesis and structure-activity relationships have been studied, indicating significant antiproliferative effects against various cancer cell lines (Becan et al., 2022).
Antimicrobial Properties
Many thiazolo[4,5-d]pyrimidine derivatives have shown promising antimicrobial activity. The synthesis and biological evaluation of these compounds have highlighted their potential in combatting microbial infections, presenting them as a valuable class of compounds in antimicrobial drug research (Sayed et al., 2006).
Agriculture and Horticulture
Thiazolo[4,5-d]pyrimidines have also found applications in agriculture and horticulture as plant growth retardants. They act as inhibitors of certain cytochrome P-450 dependent monooxygenases, offering insights into the regulation of terpenoid metabolism concerning phytohormones and sterols, and affecting cell division, elongation, and senescence in plants (Grossmann, 1990).
Antifungal Activity
The antifungal activity of thiazolo[4,5-d]pyrimidine derivatives has been explored, with several compounds exhibiting potent inhibitory activity against fungal strains such as Aspergillus niger and Candida albicans. This highlights the importance of these compounds in developing new antifungal therapies (Chhabria et al., 2011).
properties
IUPAC Name |
2,5,7-trichloro-[1,3]thiazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl3N3S/c6-2-1-3(10-4(7)9-2)11-5(8)12-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWGATGOXMCBBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1Cl)Cl)N=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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